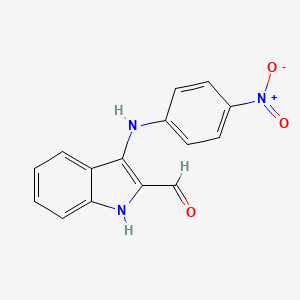

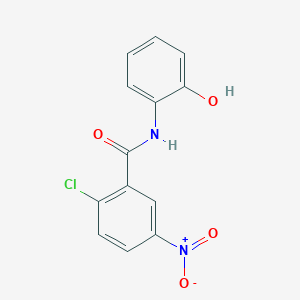

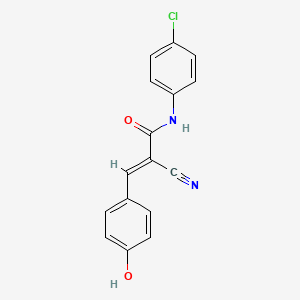

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde

説明

The compound “3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 4-nitrophenyl group and an aldehyde group . The presence of the nitrophenyl group suggests that this compound could potentially be involved in nitration reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds present in the indole and nitrophenyl rings. The presence of the nitro group on the phenyl ring could potentially introduce some degree of polarity to the molecule .Chemical Reactions Analysis

The nitrophenyl group in the compound suggests that it could potentially undergo reduction reactions to form aminophenyl groups . This type of reaction is commonly used to assess the activity of nanostructured materials .科学的研究の応用

Synthesis and Fluorescent Properties

- A study outlined the synthesis of a highly fluorescent amino acid derivative from substrates including 1H-indole-3-carbaldehyde, demonstrating new possibilities in synthesizing amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).

Gold-Catalyzed Cycloisomerizations

- Research detailed a method to prepare 1H-indole-2-carbaldehydes, showing efficient cycloisomerization of certain substrates, offering a wide application in synthetic chemistry (Kothandaraman et al., 2011).

Blood Platelet Antiaggregation Activity

- A synthesis process involving 3-aminoindole-2-carbaldehyde led to the creation of compounds with potential blood platelet antiaggregation activity, indicating a medical application (Monge et al., 1991).

Metal-Free Synthesis for Indoles

- Another study demonstrated a metal-free synthesis method for 1H-indole-2-carbaldehydes, highlighting an eco-friendly and efficient approach for indole synthesis (Kothandaraman et al., 2013).

Photolysis and CO2 Elimination

- Research on 2-(4-nitrophenyl)-1H-indole derivatives revealed their potential in photolysis, leading to CO2 elimination and O2 absorption, suggesting applications in environmental chemistry (Lin & Abe, 2021).

Versatility in Nucleophilic Substitution

- A study highlighted the versatility of 1-methoxy-6-nitroindole-3-carbaldehyde in reacting regioselectively, creating a pathway for the synthesis of various indole derivatives (Yamada et al., 2009).

Photoinitiated Isomerizations

- The synthesis of 3-(4-nitrophenyl)-substituted compounds and their subsequent photoinitiated isomerizations suggest applications in photochemistry and materials science (Dubonosov et al., 2001).

Condensation and Crystallography

- A study on the condensation of 1H-indole-3-carbaldehyde led to the formation of a zwitterionic compound, revealing insights into molecular structures and interactions (Tahir & Shad, 2010).

Dual Pathway in Photoreaction

- Research on the solid-state photoreaction of nitrobenzaldehydes with indole showed a dual pathway, indicating potential in organic synthesis and photochemistry (Meng et al., 1994).

Safety and Hazards

Based on the safety data sheet of a similar compound, (S)-3-Amino-3-(3-nitrophenyl)propionic acid, it can be inferred that “3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde” may also pose certain hazards. It could potentially cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound.

将来の方向性

The future research directions for “3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde” could involve exploring its potential biological activities. Given the presence of the nitrophenyl group, it could be interesting to study its reduction reactions in the presence of various catalysts . Additionally, its potential antimicrobial and anticancer activities could be explored further .

特性

IUPAC Name |

3-(4-nitroanilino)-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-9-14-15(12-3-1-2-4-13(12)17-14)16-10-5-7-11(8-6-10)18(20)21/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUSCPQVEJMTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393816 | |

| Record name | 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde | |

CAS RN |

167954-14-5 | |

| Record name | 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3048320.png)

![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)

![4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate](/img/structure/B3048329.png)

![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3048340.png)